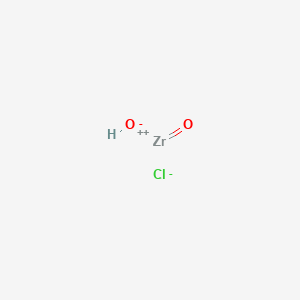

Chlorohydroxyoxozirconium

Description

Structure

2D Structure

Properties

IUPAC Name |

oxozirconium(2+);chloride;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H2O.O.Zr/h1H;1H2;;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQYDNRCOCRHGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].O=[Zr+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18428-88-1 | |

| Record name | Zircosol ZC 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18428-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorohydroxyoxozirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Chlorohydroxyoxozirconium" synthesis from zirconium tetrachloride hydrolysis

An In-depth Technical Guide to the Synthesis of Chlorohydroxyoxozirconium from Zirconium Tetrachloride Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more formally known as zirconyl chloride octahydrate, is a key water-soluble zirconium compound with significant applications in materials science, catalysis, and as a precursor for advanced ceramics and pharmaceuticals.[1][2] Its synthesis via the hydrolysis of zirconium tetrachloride (ZrCl₄) is a fundamental process, yet one that requires careful control to ensure a pure and well-defined product. This technical guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, the influence of key reaction parameters, and a visualization of the underlying chemical transformations.

The hydrolysis of zirconium tetrachloride is a rapid and virtually irreversible reaction, driven by the high affinity of the zirconium(IV) ion for oxygen.[3] This process results in the formation of a stable, hydrated hydroxy chloride cluster.[3] The precise structure of this compound is a tetrameric cation, formulated as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, with chloride anions balancing the charge.[1][2] For simplicity and common usage, it is often represented as ZrOCl₂·8H₂O.[1][2] Understanding the pathway of this transformation and the factors that influence it is crucial for tailoring the properties of the final product for specific applications.

Experimental Protocols

The following protocols describe the synthesis of this compound from zirconium tetrachloride. Given the rapid hydrolysis of ZrCl₄ in the presence of moisture, all manipulations of the solid starting material should be conducted using air-free techniques, such as in a glovebox or under a stream of inert gas.[3]

Protocol 1: Direct Hydrolysis and Crystallization

This method involves the direct addition of zirconium tetrachloride to water, followed by crystallization induced by concentrating the solution.

-

Preparation of Aqueous Solution:

-

Under an inert atmosphere, carefully and slowly add 100 g of anhydrous zirconium tetrachloride (ZrCl₄) to 500 mL of deionized water in a beaker with constant, vigorous stirring. The dissolution is exothermic and will generate hydrogen chloride (HCl) gas. This step should be performed in a well-ventilated fume hood.

-

Continue stirring until the ZrCl₄ has completely dissolved, forming a clear solution.

-

-

Crystallization by Evaporation:

-

Gently heat the resulting zirconyl chloride solution to between 80-90°C to evaporate the solvent and concentrate the solution.

-

Continue evaporation until the volume is reduced by approximately half, or until crystal formation is observed.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal precipitation.

-

-

Isolation and Purification:

-

Collect the white, crystalline precipitate of zirconyl chloride octahydrate by vacuum filtration.

-

Wash the crystals with small portions of ice-cold deionized water to remove any residual soluble impurities.

-

Dry the crystals under vacuum at room temperature.

-

Protocol 2: Crystallization via Increased Acidity

This alternative method relies on decreasing the solubility of zirconyl chloride by increasing the hydrochloric acid concentration.[4]

-

Preparation of Aqueous Solution:

-

Follow step 1 of Protocol 1 to prepare a concentrated aqueous solution of zirconyl chloride.

-

-

Acid-Induced Crystallization:

-

While stirring the zirconyl chloride solution, slowly add concentrated (37%) hydrochloric acid. The addition of hot HCl can also be effective.[4]

-

Continue adding HCl until a significant amount of white precipitate forms. The final concentration of zirconium ions should ideally be in the range of 85-150 g/L, and the hydrochloric acid concentration between 150-300 g/L to optimize crystallization.

-

Cool the mixture in an ice bath to promote further crystallization.

-

-

Isolation and Purification:

-

Isolate the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of concentrated hydrochloric acid to remove impurities, followed by a wash with a minimal amount of ice-cold water.

-

Dry the product under vacuum.

-

Data Presentation: Influence of Reaction Parameters

The precise control of reaction conditions is paramount in tailoring the properties of the synthesized this compound and its derivatives. The following tables summarize the qualitative effects of key parameters on the hydrolysis process.

| Parameter | Influence on Hydrolysis and Product Characteristics |

| Temperature | - Higher temperatures accelerate the rate of hydrolysis and can influence the subsequent particle size if used to produce zirconia nanoparticles.[5] |

| - For crystallization, controlled cooling rates are essential for forming well-defined crystals. | |

| Concentration | - The initial concentration of ZrCl₄ in water affects the acidity of the resulting solution. |

| - Higher concentrations of the zirconyl chloride solution can lead to larger particle sizes in subsequent nanoparticle synthesis.[5] | |

| pH / Acidity | - The pH of the solution is a critical factor controlling the hydrolysis rate.[5] |

| - Zirconium(IV) forms various monomeric and polymeric species depending on the acidity.[6] However, the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer is the dominant species over a wide pH range (0-9).[7] | |

| - Increasing the acidity (e.g., by adding HCl) decreases the solubility of zirconyl chloride, promoting its crystallization.[4] |

Visualizations: Workflow and Reaction Pathway

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Reaction Pathway

The hydrolysis of zirconium tetrachloride in an aqueous solution is a complex process involving the formation of various intermediate species. The following diagram provides a simplified representation of the reaction pathway leading to the stable tetrameric product.

Caption: Simplified reaction pathway for ZrCl₄ hydrolysis.

Conclusion

The synthesis of this compound through the hydrolysis of zirconium tetrachloride is a well-established yet nuanced process. The final product, a stable tetrameric cluster, is readily obtained through controlled precipitation from an aqueous solution. By carefully managing parameters such as temperature, concentration, and acidity, researchers can ensure the production of high-purity zirconyl chloride octahydrate, a versatile precursor for a wide range of advanced materials. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and application of this important zirconium compound.

References

- 1. Zirconyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. Zirconyl chloride - Wikipedia [en.wikipedia.org]

- 3. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 4. Making Zirconia by Zirconium Chlorination - 911Metallurgist [911metallurgist.com]

- 5. Zirconyl chloride octahydrate | 13520-92-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Zirconyl Hydroxychloride (CAS No. 18428-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconyl hydroxychloride, a significant zirconium compound, plays a crucial role in various chemical and industrial processes. While often represented by the simple formula ZrOCl₂, its true structure in the solid state and in aqueous solutions is considerably more complex. This technical guide provides a comprehensive overview of the chemical structure, bonding, and hydrolytic behavior of zirconyl hydroxychloride, with a focus on the species associated with CAS number 18428-88-1 and its more common hydrated form, zirconyl chloride octahydrate (CAS No. 13520-92-8).

The compound with CAS number 18428-88-1 is identified as "Zirconium, chlorohydroxyoxo-" and often has the molecular formula ClHO₂Zr.[1][2] This suggests a less hydrated form compared to the well-characterized octahydrate. In practice, the term "zirconyl hydroxychloride" often encompasses a range of hydrated and hydrolyzed zirconium species, the most stable and well-documented of which is the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This guide will primarily focus on this core structural unit, which is the fundamental building block in the solid-state structure of zirconyl chloride octahydrate.

Chemical Structure and Bonding

The chemical structure of zirconyl hydroxychloride is not a simple monomeric unit but a complex tetranuclear cation. In its crystalline form as zirconyl chloride octahydrate ([Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O), the core structural feature is the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation.

The Tetrameric Cation: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺

The fundamental building block of solid zirconyl hydroxychloride is a tetrameric cation. This complex consists of four zirconium(IV) ions arranged in a distorted square. These Zr⁴⁺ ions are linked by eight bridging hydroxide (OH⁻) groups, with four above and four below the plane of the zirconium atoms. Each zirconium atom is further coordinated by four water molecules. This coordination results in a distorted square antiprismatic geometry around each zirconium atom. The chloride ions are not directly bonded to the zirconium atoms but are present as counter-ions in the crystal lattice, along with additional water molecules of crystallization.

Bonding and Coordination

The bonding within the tetrameric cation is primarily covalent between the zirconium and the oxygen atoms of the bridging hydroxide groups and the coordinated water molecules. The high oxophilicity of Zr(IV) favors the formation of strong Zr-O bonds.

Table 1: Key Bond Lengths and Crystal Data for Zirconyl Chloride Octahydrate

| Parameter | Value | Reference |

| Bond Lengths | ||

| Zr-OH (bridging) | 2.142 ± 0.019 Å | |

| Zr-OH₂ (terminal) | 2.272 ± 0.032 Å | |

| Crystal System | Tetragonal | |

| Space Group | P4₂/nmc | |

| Unit Cell Parameters | a = 11.33 Å, c = 15.30 Å |

Hydrolysis in Aqueous Solution

The chemistry of zirconyl hydroxychloride in aqueous solution is dominated by hydrolysis reactions. The Zr(IV) ion is highly prone to hydrolysis, even in strongly acidic solutions, leading to the formation of various monomeric and polymeric species. The specific species present is dependent on the pH and the concentration of zirconium.

At low pH and higher zirconium concentrations, the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is the predominant species. As the pH increases or the concentration decreases, other monomeric and polymeric species can form.

Stability of Hydrolyzed Species

The formation of the various hydrolyzed species can be described by equilibrium constants. The stability constants for several monomeric and the primary tetrameric species have been determined.

Table 2: Stability Constants (log β) for the Hydrolysis of Zirconium(IV)

| Reaction | log β | Reference |

| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | -0.55 | [3] |

| 3Zr⁴⁺ + 4H₂O ⇌ Zr₃(OH)₄⁸⁺ + 4H⁺ | 5.39 | [3] |

| 4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺ | 8.24 | [3] |

Note: These values were determined in 4.0 mol dm⁻³ (Na, H)ClO₄ at 25°C.

Experimental Protocols

Synthesis of Zirconyl Chloride Octahydrate

A common laboratory-scale synthesis involves the controlled hydrolysis of zirconium tetrachloride or the dissolution of zirconium hydroxide in hydrochloric acid.

Protocol: Hydrolysis of Zirconium Tetrachloride

-

Materials: Zirconium tetrachloride (ZrCl₄), deionized water, hydrochloric acid (HCl).

-

Procedure:

-

Slowly and cautiously add a stoichiometric amount of ZrCl₄ to chilled deionized water with vigorous stirring. The reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the initial reaction subsides, add a small amount of concentrated HCl to the solution to suppress further hydrolysis and precipitation of zirconium hydroxides.

-

Concentrate the solution by gentle heating or under reduced pressure to induce crystallization.

-

Cool the solution to promote the formation of zirconyl chloride octahydrate crystals.

-

Collect the crystals by filtration, wash with a small amount of cold, dilute HCl, and then with a suitable organic solvent (e.g., acetone) to facilitate drying.

-

Dry the crystals under vacuum at room temperature.

-

Characterization by X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystal structure of zirconyl hydroxychloride.

Protocol: Powder X-ray Diffraction

-

Sample Preparation: Finely grind the crystalline sample of zirconyl hydroxychloride to a homogenous powder using an agate mortar and pestle. Mount the powder on a low-background sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection:

-

Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 30 mA).

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the peak positions (2θ values) and their corresponding intensities.

-

Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) for zirconyl chloride octahydrate to confirm the phase.

-

Perform Rietveld refinement for detailed structural analysis, including lattice parameter determination.

-

Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound.

Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing it into a transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Collection:

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

Acquire the sample spectrum and ratio it against the background.

-

-

Data Analysis:

-

Identify characteristic absorption bands:

-

Broad bands in the 3600-3000 cm⁻¹ region correspond to the O-H stretching vibrations of coordinated water and hydroxide groups.

-

A band around 1630 cm⁻¹ is due to the H-O-H bending mode of water molecules.

-

Bands in the lower frequency region (< 1000 cm⁻¹) are associated with Zr-O stretching and bending vibrations.

-

-

4.3.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the vibrations of the Zr-O framework.

Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline sample directly onto a microscope slide or into a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Collection:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Analysis:

-

Identify Raman active modes corresponding to the vibrations of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation.

-

Conclusion

Zirconyl hydroxychloride, particularly in its common hydrated forms, possesses a complex tetrameric structure centered around the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. Understanding this structure and its behavior in aqueous solution is fundamental for its application in various fields, including the synthesis of advanced materials and potentially in pharmaceutical development as a precursor for zirconium-containing compounds. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important inorganic compound.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of "Chlorohydroxyoxozirconium" in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the complex hydrolysis mechanism of zirconium(IV) in aqueous solutions, often initiated from zirconyl chloride (ZrOCl₂·8H₂O). The term "chlorohydroxyoxozirconium" aptly describes the array of soluble monomeric and polymeric species that form as a result of hydrolysis and polymerization reactions. This document details the key zirconium species present in aqueous solutions, presents quantitative thermodynamic data, outlines the experimental protocols used to characterize these systems, and provides visual representations of the hydrolysis pathways.

Introduction: The Nature of Zirconium in Aqueous Solutions

Zirconium's aqueous chemistry is dominated by the high charge density of the Zr⁴⁺ ion, which leads to extensive hydrolysis and polymerization, even in strongly acidic solutions. The dissolution of the most common water-soluble zirconium salt, zirconyl chloride octahydrate ([Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O), does not yield simple hydrated Zr⁴⁺ ions. Instead, the primary species present in the solid state and upon dissolution is the stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺[1]. The term "this compound" encompasses this initial tetramer and the subsequent monomeric and polymeric species that are formed through a series of pH- and concentration-dependent hydrolysis and condensation reactions. Understanding these speciation and transformation pathways is critical for various applications, including the development of zirconium-based drugs, the synthesis of advanced materials, and industrial processes.

The Core Hydrolysis Mechanism

The hydrolysis of zirconium in aqueous chloride solutions is a multifaceted process that can be broadly categorized into three stages:

-

Dissolution and Equilibration of the Tetramer: Upon dissolving zirconyl chloride in water, the primary cationic species is the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This species can exist in equilibrium with other polymeric forms and monomeric units.

-

Monomer Hydrolysis: The monomeric zirconium species, notionally [Zr(H₂O)₈]⁴⁺, undergoes stepwise hydrolysis, losing protons from its coordinated water molecules to form a series of hydroxo complexes: [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺, and the neutral [Zr(OH)₄]. The prevalence of each species is highly dependent on the pH of the solution.

-

Polymerization and Precipitation: As the pH increases and the concentration of hydrolyzed species grows, condensation reactions occur, leading to the formation of larger polymeric species. This process involves the formation of olation (hydroxo-bridged) and oxolation (oxo-bridged) linkages between zirconium centers. Ultimately, this polymerization can lead to the precipitation of amorphous zirconium hydroxide, Zr(OH)₄, or hydrous zirconia (ZrO₂·nH₂O).

Quantitative Data on Zirconium Hydrolysis

The thermodynamics of zirconium hydrolysis have been the subject of numerous studies, though discrepancies in reported values exist due to the complexity of the system[2][3][4]. The following tables summarize critically evaluated thermodynamic data for the key hydrolysis reactions.

Table 1: Equilibrium Constants for Mononuclear Zr(IV) Hydroxide Complexes

| Reaction | log β° (I=0) | Reference |

| Zr⁴⁺ + H₂O ⇌ [Zr(OH)]³⁺ + H⁺ | -0.3 ± 0.3 | [5] |

| Zr⁴⁺ + 2H₂O ⇌ [Zr(OH)₂]²⁺ + 2H⁺ | -1.1 ± 0.6 | [5] |

| Zr⁴⁺ + 3H₂O ⇌ [Zr(OH)₃]⁺ + 3H⁺ | -3.0 ± 0.8 | [5] |

| Zr⁴⁺ + 4H₂O ⇌ [Zr(OH)₄]⁰ + 4H⁺ | -6.2 ± 1.0 | [5] |

Table 2: Equilibrium Constants for Polynuclear Zr(IV) Hydroxide Complexes

| Reaction | log β° (I=0) | Reference |

| 3Zr⁴⁺ + 4H₂O ⇌ [Zr₃(OH)₄]⁸⁺ + 4H⁺ | -1.9 ± 0.5 | [3] |

| 4Zr⁴⁺ + 8H₂O ⇌ [Zr₄(OH)₈]⁸⁺ + 8H⁺ | -5.5 ± 1.1 | [3] |

Table 3: Thermodynamic Data for Zirconyl Chloride

| Compound | Formation Enthalpy (ΔfH⦵₂₉₈) | Reference |

| ZrOCl₂·8H₂O (crystalline) | -3475 ± 2 kJ/mol |

Experimental Protocols

The characterization of "this compound" species in solution requires a combination of analytical techniques to probe the speciation, structure, and dynamics of the system.

Potentiometric Titration

Objective: To determine the stability constants of the various hydroxo-zirconium complexes by monitoring the change in pH upon addition of a strong base to an acidic solution of zirconyl chloride.

Methodology:

-

Preparation of Zirconium Solution: A stock solution of zirconyl chloride (e.g., 0.1 M) is prepared in a non-complexing strong acid (e.g., perchloric acid) to suppress initial hydrolysis. The exact zirconium concentration is determined by gravimetric analysis (precipitation as ZrO₂) or ICP-MS.

-

Titration Setup: A known volume of the acidic zirconium solution is placed in a thermostatted vessel (e.g., at 25 °C). A calibrated glass electrode and a reference electrode are immersed in the solution. The solution is stirred continuously.

-

Titration Procedure: A standard solution of a strong base (e.g., NaOH), free of carbonate, is added incrementally using a high-precision burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine a speciation model and calculate the stability constants (β values) for the various [Zrₓ(OH)y]⁽⁴ˣ⁻ʸ⁾⁺ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different zirconium species in solution based on their distinct chemical environments.

Methodology:

-

Sample Preparation: A series of solutions with varying zirconium concentrations and pH are prepared. D₂O is often used as the solvent to provide a lock signal for the NMR spectrometer.

-

NMR Spectrometer: High-field NMR spectrometers are typically required. ¹H NMR can be used to observe the resonances of bridging hydroxyl groups and coordinated water molecules[6]. For direct observation of the zirconium environment, ⁹¹Zr NMR can be employed, although its low natural abundance and quadrupolar nature present challenges[7]. ¹⁷O NMR, using ¹⁷O-enriched water, is a powerful technique to probe the different oxygen environments (e.g., μ-oxo, μ-hydroxo, terminal H₂O)[6][8].

-

Data Acquisition: Standard 1D and 2D NMR experiments are performed. For quantitative analysis, long relaxation delays are used to ensure full signal recovery.

-

Data Analysis: The chemical shifts and integrals of the observed resonances are used to identify and quantify the different zirconium species present in solution.

Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS)

Objective: To determine the local coordination environment of zirconium atoms (EXAFS) and the size and shape of the polymeric species in solution (SAXS).

Methodology:

-

Sample Preparation: Solutions of zirconyl chloride at various concentrations and pH values are prepared and loaded into appropriate sample cells for X-ray analysis.

-

EXAFS Data Collection: EXAFS spectra are collected at the Zr K-edge at a synchrotron radiation source. The energy of the incident X-ray beam is scanned across the absorption edge, and the X-ray absorption coefficient is measured.

-

EXAFS Data Analysis: The raw EXAFS data is processed to extract the oscillatory part of the spectrum (χ(k)). This data is then Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms. The data is fitted to theoretical models to determine the coordination numbers and interatomic distances (e.g., Zr-O, Zr-Zr).

-

SAXS Data Collection: SAXS measurements are performed to probe the larger-scale structures in solution. The scattering intensity is measured as a function of the scattering angle.

-

SAXS Data Analysis: The scattering data is analyzed to determine the size, shape, and aggregation state of the polymeric zirconium species in solution.

Visualization of Hydrolysis Pathways and Experimental Workflows

Hydrolysis Pathway of Zirconium(IV) in Aqueous Solution

Caption: Hydrolysis and polymerization pathway of zirconium(IV) in aqueous solution.

Experimental Workflow for Zirconium Speciation Analysis

Caption: A typical experimental workflow for the characterization of zirconium hydrolysis.

Conclusion

The hydrolysis of "this compound" in aqueous solutions is a complex process involving a dynamic equilibrium between various monomeric and polymeric species. The stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a key player in this system. A thorough understanding of the hydrolysis mechanism, supported by robust quantitative data and advanced analytical techniques, is essential for controlling zirconium speciation in various scientific and industrial applications. This guide provides a foundational understanding of these processes and the experimental approaches to their study.

References

- 1. researchgate.net [researchgate.net]

- 2. api.pageplace.de [api.pageplace.de]

- 3. oecd-nea.org [oecd-nea.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Local order, disorder, and everything in between: using 91Zr solid-state NMR spectroscopy to probe zirconium-based metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Zirconia Nanoparticles Using Zirconium Chlorohydrate as a Precursor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium dioxide (ZrO₂), or zirconia, is a highly versatile ceramic material with exceptional properties, including high thermal stability, mechanical strength, and chemical resistance.[1] In its nanoparticle form, zirconia exhibits unique characteristics that make it a material of significant interest in various advanced fields. Applications range from catalysis and thermal barrier coatings to biomedical uses such as in dental implants and as a potential nanocarrier for drug delivery, owing to its biocompatibility.[2][3][4]

The synthesis of zirconia nanoparticles with controlled size, morphology, and crystalline phase is paramount to harnessing their full potential. A variety of chemical methods, including co-precipitation, sol-gel, and hydrothermal techniques, have been developed to achieve this control.[2] Among the various precursors available, zirconium chlorohydrate and its common laboratory source, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), are frequently employed due to their high reactivity and solubility in aqueous and some non-aqueous media.[1][3][5][6]

This technical guide provides an in-depth overview of the synthesis of zirconia nanoparticles using zirconium chlorohydrate as a precursor. It details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data on the influence of key reaction parameters.

Core Chemical Principles: From Precursor to Nanoparticle

The transformation of zirconium chlorohydrate into crystalline zirconia nanoparticles is a multi-step process involving hydrolysis, condensation, and thermal decomposition. The journey typically begins with zirconium oxychloride (ZrOCl₂), which acts as the source for the key zirconium chlorohydrate species in solution.

-

Hydrolysis and Formation of Polycationic Species: When zirconium oxychloride octahydrate is dissolved in water, it hydrolyzes to form complex, polycationic hydroxo-bridged zirconium species. The most recognized of these is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[7][8] This tetramer is a fundamental building block in the subsequent formation of the zirconia network.

-

Precipitation of Zirconium Hydroxide: The addition of a base, such as ammonia (NH₃) or sodium hydroxide (NaOH), raises the pH of the solution. This neutralizes the positive charge on the polycationic complexes, leading to further condensation and polymerization, which results in the precipitation of amorphous zirconium hydroxide (Zr(OH)₄) or hydrous zirconia (ZrO₂·nH₂O).[3][5][9]

-

Calcination and Phase Transformation: The final step is the thermal treatment (calcination) of the zirconium hydroxide precipitate. During calcination, water is removed, and the amorphous hydroxide crystallizes into zirconium dioxide. Zirconia exists in three main crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). Typically, the amorphous material first transforms into a metastable tetragonal phase at around 400°C.[10] As the temperature increases further (above ~600-950°C), this metastable phase transforms into the stable monoclinic phase.[1][11][12]

Experimental Protocols for Zirconia Nanoparticle Synthesis

Several synthesis methods can be employed to produce zirconia nanoparticles from a zirconium chlorohydrate precursor. The choice of method significantly influences the final properties of the nanoparticles.

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique that involves the rapid formation of an insoluble solid from a solution.

Workflow:

Detailed Protocol:

-

Precursor Solution: Prepare an aqueous solution of zirconium oxychloride octahydrate (e.g., 0.1 M).

-

Precipitation: While stirring the precursor solution vigorously, add a precipitating agent such as ammonium hydroxide (NH₄OH) dropwise until the desired pH is reached (typically pH 9-10).[3] A white precipitate of zirconium hydroxide will form instantly.

-

Washing: The precipitate is then separated from the solution by centrifugation or filtration. It must be washed several times with deionized water to remove residual chloride and other ions, followed by a final wash with ethanol.[3]

-

Drying: The washed precipitate is dried in an oven, typically between 80°C and 110°C for 12-24 hours, to yield an amorphous zirconium hydroxide powder.[3]

-

Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 400°C to 800°C) for several hours to induce crystallization and form the final zirconia nanoparticles.[3] The temperature dictates the crystalline phase and size of the particles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution, which allows for excellent control over particle size and crystallinity.

Workflow:

Detailed Protocol:

-

Precursor Solution: Dissolve zirconium oxychloride octahydrate and a mineralizer or pH-adjusting agent (e.g., NaOH, NH₄OH, or sodium acetate) in deionized water.[2]

-

Autoclave Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the vessel tightly.

-

Heating: Place the autoclave in an oven and heat it to the desired reaction temperature, typically between 180°C and 240°C, for a duration of 6 to 24 hours.[2] The high temperature and pressure facilitate the direct crystallization of zirconia from the solution.

-

Product Recovery: After the reaction period, allow the autoclave to cool down to room temperature.

-

Washing and Drying: Collect the resulting white product by centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven (e.g., at 90°C).[2] This method can often produce crystalline zirconia directly without a separate high-temperature calcination step.

Influence of Synthesis Parameters on Nanoparticle Properties

The final characteristics of the synthesized zirconia nanoparticles are highly dependent on the experimental conditions. Key parameters include pH, temperature, reaction time, and precursor concentration.

Data Summary Tables

The following tables summarize quantitative data from various studies, illustrating the impact of different synthesis parameters.

Table 1: Effect of pH on Zirconia Nanoparticle Properties

| pH | Precursor | Method | Crystalline Phase(s) | Crystallite Size (nm) | Reference |

|---|---|---|---|---|---|

| 4-12 | Zirconium Salt | Co-precipitation | Monoclinic & Tetragonal | 8.67 - 15.13 | [13] |

| 8 | Zirconium Salt | Co-precipitation | - | 15.13 (max) | [13] |

| 10 | Zirconium Salt | Co-precipitation | - | 8.67 (min) | [13] |

| 2.61 | Zirconium Salt | Hydrothermal | Monoclinic | 11 | [14] |

| 7-11 | Zirconium Salt | Hydrothermal | Monoclinic & Tetragonal | 11 - 14 | [14] |

| 14 | Zirconium Salt | Hydrothermal | Monoclinic | 98 | [14] |

| 9 | Zirconium Oxychloride | Sol-Gel | Tetragonal > Monoclinic | Decreased size |[9] |

Table 2: Comparison of Synthesis Methods and Conditions using Zirconium Oxychloride (ZrOCl₂) Precursor

| Method | Temperature (°C) | Time (h) | Resulting Particle Size (nm) | Crystalline Phase(s) | Reference |

|---|---|---|---|---|---|

| Hydrothermal | 240 | 6 | 40 - 100 | Tetragonal | [2] |

| Hydrothermal | 200 | 12 | - | Pure Tetragonal | [2] |

| Sol-Gel | - | - | 18.1 (crystallite) | Tetragonal & Monoclinic | [1] |

| Supercritical | 400 | - | 10.1 (crystallite) | Monoclinic (94.7%), Tetragonal (5.3%) | [15] |

| Forced Hydrolysis | 102 (Reflux) | 24 | 7 - 10 | Monoclinic |[16] |

Table 3: Effect of Calcination Temperature on Zirconia Phase

| Precursor | Calcination Temperature (°C) | Resulting Crystalline Phase(s) | Notes | Reference |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | 400 | Metastable Tetragonal (t-ZrO₂) | Highest yield of t-ZrO₂ compared to other salts | [10] |

| ZrO(OH)₂ from ZrOCl₂ | 350 - 375 | Tetragonal (t-ZrO₂) & trace Cubic | Nanoparticles with ~20 nm domains | [17] |

| Zr(OH)₄ | 300 - 400 | Mixed crystals (amorphous) | - | [5] |

| Zr(OH)₄ | 900 | Monoclinic & Cubic | From ZrCl₄ precursor via hydrolysis | [18] |

| Amorphous ZrO₂·nH₂O | > 500-600 | Monoclinic (m-ZrO₂) | Transformation from tetragonal to monoclinic |[12][17] |

Logical Relationships of Synthesis Parameters

The interplay between synthesis parameters and final nanoparticle properties is complex. The diagram below illustrates these critical relationships.

Characterization Techniques

To ensure the successful synthesis of zirconia nanoparticles with the desired properties, a suite of characterization techniques is essential.

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the crystalline phase (monoclinic, tetragonal, or cubic) of the zirconia nanoparticles. It is also used to calculate the average crystallite size using the Scherrer equation.[1][9][15]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology, size, and agglomeration state of the synthesized nanoparticles.[1][9][15]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the chemical bonds present in the material, confirming the formation of Zr-O bonds and verifying the removal of precursor residues and hydroxyl groups after calcination.[5]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These thermal analysis methods are crucial for studying the decomposition of the zirconium hydroxide precursor and determining the precise temperatures at which crystallization and phase transformations occur.[7][12]

Conclusion

Zirconium chlorohydrate, sourced from zirconium oxychloride, stands out as a versatile and effective precursor for the synthesis of zirconia nanoparticles. Methods such as co-precipitation and hydrothermal synthesis offer robust pathways to produce these nanomaterials. This guide highlights that the precise control of key experimental parameters—most notably pH and temperature—is critical for tailoring the final properties of the nanoparticles, including their crystalline phase, size, and morphology. By understanding the fundamental chemical transformations and meticulously controlling the reaction conditions, researchers can reproducibly synthesize high-quality zirconia nanoparticles for advanced applications in materials science, catalysis, and medicine.

References

- 1. scielo.br [scielo.br]

- 2. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bhiseceram.com [bhiseceram.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. electrochemsci.org [electrochemsci.org]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Making Zirconia by Zirconium Chlorination - 911Metallurgist [911metallurgist.com]

A Technical Guide to the Thermal Decomposition of Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of zirconyl chloride octahydrate (ZrOCl₂·8H₂O). The process is critical for the synthesis of various zirconium compounds, particularly high-purity zirconia (ZrO₂), a material with extensive applications in ceramics, catalysis, and pharmaceuticals. Understanding the stepwise degradation, intermediate products, and associated thermal events is paramount for controlling the physicochemical properties of the final product.

Overview of the Thermal Decomposition Pathway

The thermal decomposition of zirconyl chloride octahydrate is a complex, multi-stage process involving dehydration (loss of water molecules), dehydrochlorination (release of hydrogen chloride), and crystallization. The process begins at temperatures slightly above ambient and continues up to approximately 850°C, culminating in the formation of crystalline zirconium dioxide.

The decomposition proceeds through several key stages:

-

Initial Dehydration: The process starts with the loss of weakly bound lattice water molecules at relatively low temperatures.

-

Formation of Lower Hydrates: As the temperature increases, more water is expelled, leading to the formation of various lower hydrates of zirconyl chloride.

-

Dehydrochlorination: Concurrently with the later stages of dehydration, hydrogen chloride (HCl) gas is evolved. This step is crucial as it involves the breakdown of the zirconyl chloride structure itself.

-

Formation of Amorphous Zirconia: Following the removal of water and chlorine, an amorphous (non-crystalline) form of zirconia is typically formed.

-

Crystallization of Zirconia: At higher temperatures, the amorphous zirconia undergoes an exothermic transition into crystalline polymorphs, primarily the metastable tetragonal phase (t-ZrO₂), which transforms into the stable monoclinic phase (m-ZrO₂) upon further heating.

Quantitative Analysis of Decomposition Stages

The following table summarizes the key events, temperature ranges, and corresponding mass losses observed during the thermal decomposition of ZrOCl₂·8H₂O. The data is a synthesis of findings from multiple studies and may vary based on experimental conditions such as heating rate and atmosphere.

| Stage | Temperature Range (°C) | Proposed Reaction / Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product(s) |

| 1 | 50 - 97 | Initial dehydration (loss of ~3-4 H₂O) | 16.7 - 22.3% | ~21%[1] | ZrOCl₂·5H₂O to ZrOCl₂·4H₂O[2] |

| 2 | 97 - 185 | Further dehydration and initial dehydrochlorination | - | - | Hydrated Zirconium Oxides[2] |

| 3 | 185 - 550 | Major dehydrochlorination and final dehydration | 44.7% (Total for H₂O + 2HCl) | ~45% | Amorphous ZrO₂·nH₂O |

| 4 | ~400 | Crystallization begins | - | - | Amorphous + Metastable t-ZrO₂[3] |

| 5 | 550 - 650 | Coexistence of phases | - | - | Monoclinic (m-ZrO₂) + Tetragonal (t-ZrO₂) |

| 6 | > 750-850 | Final transformation to stable form | - | - | Monoclinic ZrO₂[2] |

Note: Theoretical mass loss is calculated based on the molar mass of ZrOCl₂·8H₂O (322.25 g/mol ). Observed values are approximate and highly dependent on experimental conditions.

Visualization of Decomposition Pathway

The logical flow of the decomposition process, from the initial hydrate to the final crystalline oxide, is illustrated below. This diagram outlines the major species and transformations involved.

References

An In-depth Technical Guide on the Formation of Polyzirconoxane from "Chlorohydroxyoxozirconium"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of polyzirconoxane, a versatile inorganic polymer, from its precursor, commonly referred to as "chlorohydroxyoxozirconium." This precursor is chemically identified as zirconyl chloride octahydrate (ZrOCl₂·8H₂O). The document elucidates the synthesis, reaction mechanisms, and characterization of polyzirconoxane, with a focus on its potential applications in the biomedical field, particularly in drug delivery. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to "this compound" as a Precursor

The term "this compound" refers to zirconyl chloride octahydrate (ZrOCl₂·8H₂O), a key precursor in the synthesis of various zirconium-based materials. In the solid state and in solution, this compound exists as a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where zirconium atoms are bridged by hydroxide groups. This unique structure provides the foundation for the subsequent polymerization process to form polyzirconoxane. The presence of reactive hydroxyl and aqua ligands on the zirconium centers allows for condensation reactions, leading to the formation of a stable polymer backbone.

Synthesis of Polyzirconoxane: A One-Pot Reaction

The synthesis of polyzirconoxane from zirconyl chloride octahydrate is typically achieved through a facile one-pot reaction. This process involves the reaction of the zirconium precursor with a chelating agent in the presence of a base, most commonly triethylamine. The chelating agent plays a crucial role in modifying the zirconium precursor and controlling the polymerization process, while the base acts as a proton scavenger, facilitating the condensation reactions.

Two common and effective chelating agents used in this synthesis are ethylene glycol and acetylacetone. The choice of chelating agent influences the properties of the resulting polyzirconoxane, such as its solubility and subsequent thermal behavior.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyzirconoxane using both ethylene glycol and acetylacetone as chelating agents.

2.1.1. Synthesis of Poly(ethylene glycol) Zirconoxane

A one-pot reaction is employed for the synthesis of polyzirconoxanes using ethylene glycol (EG-PZO).[1]

-

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ethylene glycol

-

Methanol

-

Triethylamine

-

-

Procedure:

-

A mixture of zirconium oxychloride octahydrate, ethylene glycol, and methanol is prepared in a reaction vessel.

-

Triethylamine is added dropwise to the mixture with continuous stirring.

-

The dropwise addition of triethylamine is crucial to control the reaction rate and prevent rapid, uncontrolled polymerization.

-

The reaction results in the formation of a stable polyzirconoxane solution with good spinnability.[1]

-

2.1.2. Synthesis of Poly(acetylacetonate) Zirconoxane

Polyzirconoxane (PZO) can also be synthesized through a one-pot reaction of zirconium oxychloride octahydrate (ZOC) with acetylacetone.[2]

-

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Acetylacetone

-

Methanol

-

Triethylamine

-

-

Procedure:

-

Zirconium oxychloride octahydrate, acetylacetone, and methanol are mixed in a reaction flask.

-

Triethylamine is added dropwise to the stirred mixture.

-

The reaction yields a stable polyzirconoxane solution.

-

The resulting polymer is soluble in common organic solvents.[2]

-

Characterization of Polyzirconoxane

The synthesized polyzirconoxane is characterized by various analytical techniques to determine its structure, molecular weight, and other properties.

Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectra of polyzirconoxane typically show characteristic peaks corresponding to Zr-O-Zr linkages, which form the polymer backbone, as well as peaks from the organic chelating agent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the organic components of the polymer, confirming the presence of the chelating agent's residues.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polyzirconoxane.

Quantitative Data Summary

The following tables summarize typical characterization data for polyzirconoxanes synthesized from ethylene glycol and acetylacetone.

Table 1: Characterization Data for Poly(ethylene glycol) Zirconoxane

| Parameter | Value | Reference |

| FTIR Peaks (cm⁻¹) | ||

| Zr-O-Zr stretching | ~400-600 | General knowledge |

| O-H stretching (pendant -OH) | ~3400 | [1] |

| C-H stretching (ethylene glycol) | ~2900 | General knowledge |

| ¹H NMR (ppm) | ||

| Pendant 2-hydroxyethoxy groups | Signals corresponding to -OCH₂CH₂OH | [1] |

| GPC Analysis | ||

| Mn | Varies with reaction conditions | [2] |

| Mw | Varies with reaction conditions | [2] |

| PDI | >1 | General knowledge |

Table 2: Characterization Data for Poly(acetylacetonate) Zirconoxane

| Parameter | Value | Reference |

| FTIR Peaks (cm⁻¹) | ||

| Zr-O-Zr stretching | ~400-600 | General knowledge |

| C=O stretching (acetylacetonate) | ~1530, 1590 | [2] |

| C-H stretching (acetylacetonate) | ~2900-3000 | General knowledge |

| ¹H NMR (ppm) | ||

| CH₃ protons (acetylacetonate) | ~1.9-2.1 | [2] |

| CH proton (acetylacetonate) | ~5.5-5.7 | [2] |

| GPC Analysis | ||

| Mn | 1000-2000 | [2] |

| Mw | Varies with reaction conditions | [2] |

| PDI | >1 | General knowledge |

Reaction Mechanism and Visualization

The formation of polyzirconoxane from zirconyl chloride octahydrate proceeds through a hydrolysis and condensation mechanism. The triethylamine acts as a base to deprotonate the aqua and hydroxyl ligands on the zirconium precursor, as well as the hydroxyl groups of the chelating agent. This facilitates nucleophilic attack and the subsequent formation of Zr-O-Zr bridges, releasing water and triethylammonium chloride as byproducts. The chelating agent coordinates to the zirconium centers, preventing uncontrolled precipitation and allowing for the formation of a stable, soluble polymer.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for the formation of polyzirconoxane and a typical experimental workflow.

Caption: Proposed reaction pathway for polyzirconoxane formation.

References

Early-Stage Research on Zirconium Chlorohydrate and its Analogs in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium-based catalysts have emerged as a versatile and promising class of materials in organic synthesis, prized for their low toxicity, stability, and strong Lewis acidic character.[1][2] While the term "zirconium chlorohydrate" is more commonly associated with cosmetic applications, its chemical analog, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), has garnered significant attention in early-stage catalytic research. This technical guide provides a comprehensive overview of the foundational research into the catalytic applications of zirconium oxychloride and related inorganic zirconium compounds. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction mechanisms and workflows to support researchers and professionals in drug development and fine chemical synthesis.

Zirconium (IV) compounds, such as zirconium oxychloride and zirconium tetrachloride, are recognized as effective Lewis acid catalysts that can facilitate a wide range of organic transformations.[3] Their ability to act as electron pair acceptors allows for the activation of various functional groups, enabling reactions to proceed under mild conditions with high efficiency.[2] This guide will delve into specific applications, including the synthesis of heterocyclic compounds, esterification reactions, and the protection and deprotection of functional groups, providing detailed methodologies and performance data from seminal studies.

Catalytic Applications and Experimental Protocols

Synthesis of Heterocyclic Compounds

Zirconium oxychloride has proven to be an effective catalyst in multicomponent reactions for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

A one-pot reaction utilizing zirconium oxychloride octahydrate as a green and efficient catalyst has been developed for the synthesis of hexahydroquinoline derivatives.[4]

Experimental Protocol:

A mixture of an appropriate aryl aldehyde (1 mmol), dimedone (1 mmol), a β-ketoester (1 mmol), and ammonium acetate (1.2 mmol) is prepared. To this mixture, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) is added as the catalyst. The reaction is stirred in ethanol (10 mL) and refluxed for the specified duration. Upon completion, monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure hexahydroquinoline derivative.[4]

Quantitative Data for Hexahydroquinoline Synthesis [4]

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4a | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4b | 2 | 95 |

| 3 | 4-Methylbenzaldehyde | 4c | 3 | 90 |

| 4 | 4-Methoxybenzaldehyde | 4d | 3.5 | 88 |

| 5 | 3-Nitrobenzaldehyde | 4e | 2 | 96 |

Proposed Logical Workflow for Hexahydroquinoline Synthesis

Caption: Workflow for the ZrOCl₂·8H₂O-catalyzed synthesis of hexahydroquinolines.

Zirconium tetrachloride (ZrCl₄) serves as an efficient catalyst for the condensation of o-phenylenediamines with various aldehydes to produce benzimidazole derivatives.[5]

Experimental Protocol:

In a round-bottom flask, a mixture of o-phenylenediamine (2 mmol) and an aldehyde (2.2 mmol) is prepared in ethylene dichloride (10 mL). Zirconium tetrachloride (10 mol%) is then added to the mixture. The reaction is stirred at reflux, and its progress is monitored by thin-layer chromatography. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the benzimidazole product.[5]

Quantitative Data for Benzimidazole Synthesis [6]

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 3 | 95 |

| 2 | 4-Methylbenzaldehyde | 3 | 93 |

| 3 | 4-Methoxybenzaldehyde | 3 | 91 |

| 4 | 4-Chlorobenzaldehyde | 3.5 | 90 |

| 5 | 4-Nitrobenzaldehyde | 2.5 | 96 |

Proposed Catalytic Cycle for Benzimidazole Synthesis

Caption: Proposed mechanism for the ZrCl₄-catalyzed synthesis of benzimidazoles.

Esterification Reactions

Zirconium oxychloride is a highly effective catalyst for the esterification of carboxylic acids with alcohols, a reaction of significant industrial importance.

ZrOCl₂·8H₂O has been successfully employed as a catalyst for the esterification of long-chain fatty acids with various alcohols, which is a key step in biodiesel production.[7]

Experimental Protocol:

A mixture of a fatty acid (e.g., lauric acid) and an alcohol (e.g., methanol) is prepared in a specified molar ratio. Zirconium oxychloride octahydrate (as a percentage of the fatty acid weight) is added to the mixture. The reaction is carried out at the reflux temperature of the alcohol for a designated time. The conversion to the corresponding fatty acid ester is determined by analytical methods such as gas chromatography.[7]

Quantitative Data for Esterification of Lauric Acid [7]

| Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (wt%) | Time (h) | Conversion (%) |

| Methanol | 1:10 | 4 | 2 | 97.0 |

| Ethanol | 1:10 | 4 | 2 | 92.7 |

| n-Propanol | 1:10 | 4 | 2 | 95.9 |

| n-Butanol | 1:10 | 4 | 2 | 91.0 |

Proposed Lewis Acid Catalysis Pathway for Esterification

Caption: Lewis acid-catalyzed pathway for esterification using a zirconium catalyst.

Protection and Deprotection of Functional Groups

The protection and deprotection of functional groups are crucial steps in multi-step organic synthesis. Zirconium oxychloride has been identified as a mild and efficient catalyst for these transformations.[8]

ZrOCl₂·8H₂O catalyzes the chemoselective protection of aldehydes and ketones as hydrazones.[8][9]

Experimental Protocol:

In an oven-dried round-bottomed flask, the carbonyl compound (1 mmol), a hydrazine derivative (e.g., hydrazine hydrate, 1 mmol), and ZrOCl₂·8H₂O (10 mol%) are combined in acetonitrile (5 mL). The reaction mixture is refluxed under aerobic conditions for the required time. After completion, as monitored by TLC, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure hydrazone.[8]

Quantitative Data for Hydrazone Formation from Benzaldehyde [9]

| Hydrazine Source | Time (h) | Yield (%) |

| Hydrazine hydrate | 2 | 93 |

| Hydrazine sulfate | 5 | 72 |

| Hydrazine hydrochloride | 6 | 65 |

| Hydrazine nitrate | 24 | No reaction |

Experimental Workflow for Carbonyl Protection

Caption: Workflow for the protection of carbonyl compounds as hydrazones.

Conclusion

Early-stage research has established zirconium oxychloride octahydrate and related inorganic zirconium compounds as highly effective, environmentally benign, and versatile Lewis acid catalysts for a variety of important organic transformations. Their low cost, ease of handling, and reusability make them attractive alternatives to traditional catalysts. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of zirconium-based catalysis in their own work. The visualized workflows and mechanistic pathways provide a clear conceptual framework for understanding and applying these catalytic systems. Further research into the development of supported and chiral zirconium catalysts holds the promise of expanding their applications and enhancing their selectivity in complex organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of hexahydroquinoline (HHQ) derivatives using ZrOCl2·8H2O as a potential green catalyst and optimization of reaction conditions using design of experiment (DOE) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Reusable Nano-Zirconia-Catalyzed Synthesis of Benzimidazoles and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

"Chlorohydroxyoxozirconium" speciation in acidic vs. neutral solutions

An In-depth Technical Guide on the Speciation of Zirconium in Aqueous Solutions

Topic: "Chlorohydroxyoxozirconium" Speciation in Acidic vs. Neutral Solutions Audience: Researchers, scientists, and drug development professionals.

Introduction

Zirconium (Zr), particularly in its +4 oxidation state, exhibits complex aqueous chemistry dominated by hydrolysis and polymerization. The term "this compound" refers to the various cationic, polynuclear species that form when zirconyl chloride (ZrOCl₂·8H₂O), a common zirconium precursor, is dissolved in water. The structure and distribution of these species are critically dependent on pH, concentration, and temperature. Understanding this speciation is vital in fields ranging from materials science to drug development, where zirconium compounds are used as cross-linking agents, in antiperspirants, and as components of pharmaceuticals. This guide provides a detailed overview of the dominant zirconium species in acidic versus neutral aqueous environments, summarizes key structural data, and outlines the experimental protocols used for their characterization.

Zirconium Speciation as a Function of pH

The dissolution of zirconyl chloride octahydrate, whose solid-state structure is more accurately represented as [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, introduces the stable tetrameric cation into the solution.[1] The subsequent behavior of this ion is governed by a series of pH-dependent hydrolysis and polymerization equilibria.

Speciation in Strongly Acidic Solutions (pH < 2)

In strongly acidic aqueous solutions (e.g., [H⁺] > 0.6 M), the dominant and most stable zirconium species is the tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[2][3][4] This complex features a planar, square arrangement of four Zr(IV) ions.[2] The zirconium centers are linked by double hydroxide bridges, and each zirconium atom is eight-coordinated, binding to four bridging hydroxide ions and four terminal water molecules in a distorted square antiprismatic or dodecahedral geometry.[2][3][5] The chloride ions are not directly coordinated to the zirconium in solution but act as counter-ions.[1][4] This tetrameric unit is considered a primary building block for larger zirconium polymers.[3][6]

Speciation in Weakly Acidic to Neutral Solutions (pH 2 to 7)

As the acidity of the solution decreases (i.e., pH increases), the tetrameric units undergo further hydrolysis and begin to polymerize. Upon lowering the acid concentration, the tetramer starts to form an octameric species, [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺, which becomes the most dominant species when [H⁺] is less than or equal to 0.05 M.[4] This octamer is believed to form through the stacking of two tetramers, linked by additional hydroxide bridges.[4] As the pH continues to rise towards neutral, these polymerization reactions continue, leading to the formation of larger, ill-defined polymers and eventually to the precipitation of amorphous hydrous zirconium oxide or zirconium hydroxide (Zr(OH)₄).[7][8] This process is complex and can be influenced by factors such as aging time and temperature.

Caption: Zirconium hydrolysis and polymerization pathway from acidic to neutral pH.

Quantitative Data Summary

The speciation and structural parameters of this compound complexes have been characterized by various techniques. The following tables summarize the key quantitative findings from the literature.

Table 1: Dominant Zirconium Species in Aqueous Chloride Solutions at Varying Acidity

| Hydrogen Ion Concentration | Approximate pH | Dominant Species | Reference(s) |

|---|---|---|---|

| > 0.6 M | < 0.2 | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ (Tetramer) | [4] |

| ~0.05 M - 0.6 M | 0.2 - 1.3 | Equilibrium between Tetramer and Octamer | [4] |

| ≤ 0.05 M | > 1.3 | [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ (Octamer) | [4] |

| Approaching Neutral | > 5 | Higher polymers, amorphous precipitates |[7] |

Table 2: Key Structural Parameters of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Cation

| Parameter | Value (Å) | Experimental Method(s) | Reference(s) |

|---|---|---|---|

| Zr-Zr distance | 3.7 - 3.8 | EXAFS, DFT | [2] |

| Zr-O distance (bridging OH) | ~2.2 | EXAFS, DFT | [2][5] |

| Zr-O distance (terminal H₂O) | 2.3 - 2.4 | EXAFS, DFT | [2] |

| Coordination Number (Zr) | 8 | EXAFS, DFT |[2][5] |

Experimental Protocols for Speciation Analysis

Characterizing the dynamic and complex nature of zirconium in solution requires a combination of analytical techniques. Below are methodologies for key experiments cited in the study of zirconium speciation.

Potentiometric Titration

Potentiometric titration is used to monitor the hydrolysis of zirconium ions by measuring the change in pH or potential as a base (e.g., NaOH) is added to an acidic zirconyl chloride solution. The resulting titration curve provides information about the buffering regions corresponding to the formation of different hydrolyzed species and can be used to determine the average charge per zirconium atom in the polymers formed.[9]

Caption: Experimental workflow for potentiometric titration of zirconium solutions.

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is a powerful synchrotron-based technique for determining the local atomic structure of a specific element in non-crystalline systems, such as aqueous solutions. For zirconium, Zr K-edge EXAFS provides precise information on the coordination number, bond distances, and types of neighboring atoms (e.g., O, Zr) within the first few coordination shells, making it ideal for identifying the core structure of polynuclear complexes like the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer.[10][11]

Caption: General experimental and analysis workflow for EXAFS spectroscopy.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique used to probe the chemical bonds within a molecule or complex. In the context of zirconium speciation, it can identify the characteristic vibrational modes of Zr-O and Zr-OH bonds in the polynuclear clusters. Changes in the Raman spectra, such as peak shifts or the appearance of new bands, can be correlated with the degree of hydrolysis and polymerization as the solution pH is varied.[8][12]

Caption: A simplified workflow for the Raman spectroscopic analysis of solutions.

Conclusion and Implications

The aqueous speciation of "this compound" is dominated by the stable [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer in strongly acidic conditions. As the pH increases towards neutral, this tetramer polymerizes into larger oligomers, such as the octamer, and eventually forms amorphous precipitates. The transition between these species is a dynamic equilibrium heavily influenced by hydrogen ion concentration. For researchers and drug development professionals, a thorough understanding of this pH-dependent behavior is critical. It directly impacts the reactivity, stability, and bioavailability of zirconium-based formulations, influencing everything from the efficacy of zirconium cross-linkers in polymer gels to the performance and safety of zirconium-containing active pharmaceutical ingredients. The analytical protocols outlined herein provide the essential tools for characterizing and controlling zirconium speciation in relevant applications.

References

- 1. Zirconyl chloride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Zirconium Coordination Chemistry and Its Role in Optimizing Hydroxymate Chelation: Insights from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Study of the Small Zr(IV) Polynuclear Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Structural Study of the Nature of Molecular Zirconium Species in Aqueous Solution - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 11. hzdr.de [hzdr.de]

- 12. kns.org [kns.org]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Zirconia Films Using a Chlorohydroxyoxozirconium Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of zirconia (ZrO₂) thin films via the sol-gel method, utilizing zirconium oxychloride (ZrOCl₂·8H₂O) as the precursor. This precursor, in solution, forms various chlorohydroxyoxozirconium species that undergo hydrolysis and condensation to form a zirconia network. The sol-gel technique is a versatile and cost-effective method for producing high-quality, homogeneous zirconia films with controlled thickness and properties.[1][2][3]

Zirconia-based nanomaterials are of significant interest for biomedical applications, including drug delivery and tissue engineering, owing to their excellent biocompatibility, chemical stability, and mechanical properties.[4][5][6] The protocols outlined below are intended to serve as a comprehensive guide for researchers in these fields.

I. Experimental Protocols

This section details the step-by-step procedures for the preparation of the zirconia sol, the deposition of the thin film using spin coating, and the subsequent heat treatment.

Protocol 1: Zirconia Sol Preparation from Zirconium Oxychloride

This protocol describes the preparation of a stable zirconia sol from zirconium oxychloride octahydrate.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) solution (1 M)[7]

-

Polyethylene glycol (PEG, Mw = 400) (optional, as a film modifier)[1]

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

pH meter

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of zirconium oxychloride octahydrate in a mixture of ethanol and deionized water. For example, a 0.25 M ZrOCl₂·8H₂O solution can be prepared in an 80% ethanol-20% water mixture.[8]

-

Stir the solution vigorously at room temperature until the precursor is completely dissolved.

-

-

Sol Formation and pH Adjustment:

-

Slowly add 1 M ammonium hydroxide solution dropwise to the precursor solution while stirring continuously.[7]

-

Monitor the pH of the solution using a pH meter. Continue adding the ammonium hydroxide until a pH of 9 is reached to obtain a wet gel of zirconium hydroxide (Zr(OH)₄).[7]

-

The following reactions are expected to occur:

-

-

Aging of the Sol:

-

Allow the resulting wet gel to age for a period of time, for instance, overnight, to ensure the completion of the hydrolysis and condensation reactions.[7]

-

-

Optional: Addition of a Film Modifier:

Protocol 2: Zirconia Thin Film Deposition by Spin Coating

This protocol details the deposition of the prepared zirconia sol onto a substrate using a spin coater.

Materials:

-

Prepared zirconia sol

-

Substrates (e.g., silicon wafers, glass slides)

Equipment:

-

Spin coater

-

Pipettes

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a contaminant-free surface for film deposition.

-

-

Deposition:

-

Place the cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the zirconia sol onto the center of the substrate using a pipette.

-

Start the spin coater and ramp up to the desired speed. A typical spin coating speed is 2000 rpm.[9] The spinning duration is usually 30-60 seconds.

-

-

Drying:

-

Multi-layer Deposition (Optional):

-

For thicker films, the deposition and drying steps can be repeated multiple times.[9]

-

Protocol 3: Heat Treatment (Annealing)

This protocol describes the final heat treatment step to convert the dried gel film into a crystalline zirconia film.

Equipment:

-

Muffle furnace

Procedure:

-

Calcination:

-

Place the dried films in a muffle furnace.

-

Ramp up the temperature to the desired annealing temperature. The final annealing temperature significantly influences the film's crystallinity and properties. Temperatures ranging from 400°C to 900°C have been reported.[10][11] For example, a final treatment temperature of 600°C can be chosen.[1]

-

Hold the temperature for a specific duration, typically 1-2 hours, to allow for the complete removal of organic residues and the crystallization of zirconia.

-

Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the films.

-

II. Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for sol-gel derived zirconia films using zirconium-based precursors.

| Parameter | Precursor | Deposition Method | Annealing Temperature (°C) | Film Thickness (nm) | Refractive Index | Crystallite Size (nm) | Pore Size (nm) |

| Reference[1] | ZrOCl₂·8H₂O with PEG | Spin Coating | 600 | 80 | ~1.45 | N/A | N/A |

| Reference[9] | Zirconia nanoparticle dispersion | Spin Coating | 150 and 800 | 450 - 950 | N/A | N/A | N/A |

| Reference[8] | ZrOCl₂·8H₂O | Spin Coating | Heat treated | N/A | N/A | ~10-17 | ~4-8 |

| Reference[11] | Zirconium n-butoxide | Spin Coating | 400 | 39 - 206 | 1.6 - 2.4 | 3.0 - 9.9 | N/A |

| Reference[10] | ZrCl₄ | Spin Coating | up to 900 | Tunable | N/A | Amorphous | N/A |

III. Visualizations

Workflow for Sol-Gel Synthesis of Zirconia Films

Caption: Workflow of zirconia film synthesis via the sol-gel method.

Chemical Transformation Pathway

Caption: Chemical transformations in the sol-gel process for zirconia.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Search the world's largest collection of optics and photonics applied research. [spiedigitallibrary.org]

- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 11. Elaboration and characterization of sol-gel derived ZrO2 thin films treated with hot water [inis.iaea.org]

Application Notes and Protocols for Preparing Catalyst Supports with Zirconium Chlorohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of catalyst supports using zirconium chlorohydrate and its close chemical analog, zirconium oxychloride. The methodologies described herein are foundational for developing robust and efficient catalytic systems for a variety of applications, including fine chemical synthesis and pharmaceutical manufacturing.

Introduction

Zirconia (ZrO₂) is a highly versatile material for catalyst supports due to its exceptional thermal stability, mechanical strength, and tunable surface acidity. The properties of the final zirconia support, such as surface area, pore volume, and crystal structure, are critically influenced by the synthesis method and conditions. This document outlines two primary methods for the preparation of zirconia supports from zirconium chlorohydrate/oxychloride precursors: Precipitation and Sol-Gel Synthesis .

Experimental Protocols

Precipitation Method

The precipitation method is a widely used technique for synthesizing zirconia supports. It involves the hydrolysis of a zirconium salt precursor in an aqueous solution, followed by the precipitation of zirconium hydroxide, which is then calcined to form zirconia.

Protocol 2.1.1: Preparation of Zirconia Support by Precipitation